Docosa-4,7,10,13,16-pentaenoic acid

Platelet biology Cyclooxygenase substrate specificity Eicosanoid biochemistry

Docosa-4,7,10,13,16-pentaenoic acid (osbond acid, 22:5n-6) is the terminal omega-6 very-long-chain polyunsaturated fatty acid (VLC-PUFA) in mammalian n-6 metabolism, synthesized endogenously via elongation and Δ4-desaturation of arachidonic acid (20:4n-6). It is the regioisomer of the n-3 docosapentaenoic acid (clupanodonic acid, 22:5n-3) and differs from docosahexaenoic acid (DHA, 22:6n-3) by a single double bond at the Δ19 position.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
Cat. No. B1201990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosa-4,7,10,13,16-pentaenoic acid
Synonyms(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid
4,7,10,13,16-Docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-
7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer
7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer
7,10,13,16,19-docosapentaenoic acid, lithium salt
7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer
cis-7,10,13,16,19-docosapentaenoic acid
clupanodonic acid
docosa-4,7,10,13,16-pentaenoic acid
docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer
docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer
docosapentaenoic acid
docosapentaenoic acid (C22:5 N3)
docosapentaenoic acid (C22:5 N6)
docosapentaenoic acid, (all Z)-isomer
osbond acid
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)
InChIKeyAVKOENOBFIYBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosa-4,7,10,13,16-pentaenoic acid (Osbond Acid, 22:5n-6): What Procurement Scientists Must Know About This Omega-6 End-Product


Docosa-4,7,10,13,16-pentaenoic acid (osbond acid, 22:5n-6) is the terminal omega-6 very-long-chain polyunsaturated fatty acid (VLC-PUFA) in mammalian n-6 metabolism, synthesized endogenously via elongation and Δ4-desaturation of arachidonic acid (20:4n-6) [1]. It is the regioisomer of the n-3 docosapentaenoic acid (clupanodonic acid, 22:5n-3) and differs from docosahexaenoic acid (DHA, 22:6n-3) by a single double bond at the Δ19 position [2]. Its biosynthesis shares the FADS2 Δ4-desaturase and ELOVL2/5 elongases with the n-3 pathway, creating competitive metabolic dynamics [3].

Metabolic contextTerminal n-6 VLC-PUFA synthesized via elongation/desaturation of arachidonic acid
Pathway interactionShares FADS2/ELOVL enzymes with n-3 pathway; competitive metabolic dynamics
Regioisomer identityn-6 isomer distinct from n-3 DPA; not interchangeable with DHA

Why Docosa-4,7,10,13,16-pentaenoic acid Cannot Be Interchanged with DHA, EPA, or n-3 DPA: The Evidence Threshold for Substitution


Despite sharing carbon length and unsaturation number with its n-3 regioisomer (22:5n-3) and differing from DHA by only one double bond, 22:5n-6 occupies a distinct biochemical space that precludes functional interchangeability. The position of its terminal double bond (n-6 vs n-3) dictates its fate across multiple enzyme systems: human platelet cyclooxygenase and 12-lipoxygenase convert 22:5n-6 to a restricted set of metabolites with quantitatively different efficiency compared with arachidonic acid [1]; CYP4F12 discriminates against 22:5n-6 while readily oxidizing its n-3 counterpart [2]; and its N-acylethanolamine derivative exhibits a unique receptor activation profile (CB1 + CB2 + TRPV1) not shared by n-3 PUFA-NAEs [3]. Most critically, 22:5n-6 cannot functionally replace DHA in neural membranes—supplementation fails to restore spatial task performance despite near-complete lipid incorporation, demonstrating a structural specificity requirement that generic PUFA class membership does not satisfy [4].

Enzyme discrimination
COX, 12-LOX, and CYP4F12 handle n-6 vs n-3 isomers differently, altering metabolite profiles
Receptor pharmacology divergence
n-6 NAE activates CB1/CB2/TRPV1; n-3 NAE spares CB1, engaging distinct pathways
Neural membrane functionality
Brain DHA replacement by 22:5n-6 failed to restore spatial task performance in rodent models

Docosa-4,7,10,13,16-pentaenoic acid: Comparator-Anchored Quantitative Differentiation Evidence


Platelet COX Metabolism: 22:5n-6 Shows 10–65% Conversion Efficiency Relative to Arachidonic Acid

When incubated with washed human platelets, 22:5n-6 (docosa-4,7,10,13,16-pentaenoic acid) is metabolized by cyclooxygenase and lipoxygenase to three products at substantially lower rates than arachidonic acid (20:4n-6). Specifically, dihomo-thromboxane B2 (the 22-carbon TXB2 analog) is produced at ~10% of the rate of TXB2 from AA; the 19-carbon HHT analog (14-hydroxy-4,7,10,12-nonadecatetraenoic acid) at ~15% of the AA-derived 12-HHT rate; and 14-hydroxy-4,7,10,12,16-docosapentaenoic acid at ~65% of the rate of 12-HETE from AA [1]. This reduced substrate efficiency means that 22:5n-6 generates prostanoid-like mediators at a fraction of arachidonic acid's capacity.

COX substrate efficiency
Head-to-head
22:5n-6 → dihomo-TXB₂ (10%), 14-OH-19:4 HHT analog (15%), 14-OH-22:5 (65%) vs AA (100% each). 1.5–10-fold less efficient COX substrate.
Generates attenuated prostanoid-like mediators; may require separate calibration in eicosanoid assays.
Washed human platelets; HPLC/GC-MS validated.
Platelet biology Cyclooxygenase substrate specificity Eicosanoid biochemistry

Platelet 12-LOX Regioselectivity: 22:5n-6 Yields a Single Product vs Three Hydroxy Derivatives from 22:5n-3

Human platelet 12-lipoxygenase exhibits stark regioselectivity differences between the two 22:5 regioisomers. 22:5n-6 (osbond acid) is converted exclusively to 14-hydroxy-22:5, whereas 22:5n-3 (clupanodonic acid) yields three distinct monohydroxy derivatives: 11-hydroxy-, 13-hydroxy-, and 14-hydroxy-22:5 [1]. The 13-hydroxy product from 22:5n-3 is abolished by aspirin, indicating its cyclooxygenase origin, while the 11- and 14-hydroxy derivatives arise from 12-LOX acting with dual positional specificity [1]. This one-versus-three product profile is a direct consequence of the different double-bond positions in the two isomers.

12-LOX regioselectivity
Head-to-head
22:5n-6 → single product (14-OH-22:5). 22:5n-3 → 3 products (11-OH, 13-OH, 14-OH-22:5). 1 vs 3 oxylipin profile.
Regioisomer choice determines oxylipin complexity; 22:5n-6 provides simplified readout.
Human platelet suspension; products identified by TLC/HPLC/GC-MS.
Lipoxygenase enzymology Regioisomer specificity Oxylipin profiling

CYP4F12 Substrate Discrimination: 22:5n-6 Is a Poor Substrate While n-3 PUFAs Are Efficiently Oxidized

Recombinant CYP4F12, a human cytochrome P450 involved in fatty acid ω-hydroxylation and epoxidation, oxidizes 22:6n-3 (DHA) and 22:5n-3 efficiently but discriminates against the n-6 isomer 22:5n-6, which was characterized as a poor substrate [1]. In contrast, the closely related CYP4F8 can catalyze ω3-hydroxylation of 22:5n-6, demonstrating divergent specificity even within the same CYP subfamily [1]. This differential CYP4F12 handling is not seen with the n-3 series fatty acids, which are substrates for both CYP4F8 and CYP4F12.

CYP4F12 discrimination
Class-level
22:5n-6 is a poor substrate for CYP4F12; oxidized only by CYP4F8. n-3 PUFAs are efficient substrates for both.
Metabolic route may differ from n-3 PUFAs; CYP4F8-dependent hydroxylation only.
Recombinant enzyme data; confirm with specific CYP panel.
Cytochrome P450 metabolism CYP4F substrate specificity Drug metabolism

N-Acylethanolamine Receptor Pharmacology: n-6 Docosapentaenoyl-NAE Activates CB1, CB2, and TRPV1; n-3 Counterpart Spares CB1

The N-acylethanolamine (NAE) derivative of 22:5n-6 (docosapentaenoyl ethanolamide) exhibits a broader receptor activation profile than its n-3 counterpart. In recombinant receptor assays, n-6 NAEs—including the docosapentaenoyl derivative—activated both CB1 and CB2 cannabinoid receptors as well as TRPV1 channels, whereas n-3 NAEs (eicosapentaenoyl, docosapentaenoyl, and docosahexaenoyl derivatives) activated CB2 and TRPV1 but failed to activate the CB1 receptor [1]. Furthermore, among newly synthesized Δ4-NAE compounds, Δ4-NAE-22:5n-6 demonstrated the greatest relative affinity to both human CB1 and CB2 receptors and the strongest inhibition of cAMP through hCB2 when compared with anandamide [2].

NAE receptor pharmacology
Cross-study comparable
n-6 docosapentaenoyl-NAE activates CB1, CB2, TRPV1. n-3 counterpart activates CB2 and TRPV1 but spares CB1.
Distinct polypharmacology profile; may support CB1/CB2/TRPV1 pathway studies.
Recombinant receptor assays; parallel FAAH activity measured.
Endocannabinoid pharmacology Cannabinoid receptor N-acylethanolamine signaling

Brain DHA Replacement Failure: 22:5n-6 Cannot Substitute for DHA in Neural Function Despite 54-Fold Accumulation

In a landmark artificial-rearing study, rats receiving dietary 22:5n-6 (DPAn-6) as the sole long-chain PUFA exhibited 63–65% lower brain DHA levels compared with dam-reared or DHA-supplemented controls, and this loss was largely compensated for by an increase in brain DPAn-6 content [1]. Despite this near-stoichiometric lipid replacement, the DPAn-6 group performed identically to the linoleic acid-only (DHA-deficient) group in the Morris water maze, showing significantly longer escape latency and impaired spatial retention compared with the DHA group [1]. In a complementary study, cortical DHA was reduced by an average of 86% in n-3-deficient rats, and DPAn-6 increased 54-fold by postnatal day 91, yet an 8.0–11.5% deficit in total 22-carbon fatty acids persisted at days 5–20, indicating incomplete compensation [2].

Brain DHA replacement
Head-to-head
54-fold increase in brain DPAn-6 failed to rescue spatial task performance; 8–11.5% residual 22C PUFA deficit in developing brain.
Model-response context: DPAn-6 accumulation did not restore neural function; DHA structural specificity required.
Rodent artificial-rearing study; Morris water maze and GC analysis.
Neuroscience Membrane lipid biochemistry n-3 PUFA deficiency

Docosa-4,7,10,13,16-pentaenoic acid: Evidence-Backed Application Scenarios for Scientific Procurement


n-3 PUFA Deficiency Biomarker Development and DHA Status Assessment

The 22:5n-6/22:6n-3 ratio is a validated biochemical marker of DHA insufficiency. Elevated 22:5n-6 in plasma, erythrocyte membranes, or brain phospholipids signals inadequate n-3 PUFA supply, as DHA depletion triggers compensatory upregulation of 22:5n-6 synthesis [1]. Procurement of high-purity 22:5n-6 is essential for calibrating GC-MS and LC-MS/MS assays used in nutritional epidemiology, neonatal screening, and neuropsychiatric research where DHA status must be quantified independently of dietary intake records [2].

Male Reproductive Biology and Spermatogenesis Research

22:5n-6 is uniquely enriched in testicular and spermatozoal phospholipids, reaching ~32% of total fatty acids in certain species, while DHA remains at <1% [1]. Studies in DHA-supplemented animals show that increasing dietary DHA reduces testicular 22:5n-6 content, suggesting a specific structural or signaling role for this n-6 PUFA in germ cell membranes [1]. Researchers investigating male fertility, sperm membrane biophysics, or the molecular basis of spermatogenesis should prioritize 22:5n-6 as an analyte and experimental variable distinct from both AA and DHA [2].

Endocannabinoid System Pharmacology and N-Acylethanolamine Drug Discovery

The NAE of 22:5n-6 (docosapentaenoyl ethanolamide) is one of the few endogenous compounds that activates CB1, CB2, and TRPV1 simultaneously, unlike n-3 NAEs which are CB2-selective [1]. This makes 22:5n-6 a critical starting material for synthesizing endocannabinoid analog libraries, structure-activity relationship (SAR) studies targeting CB1/CB2/TRPV1 polypharmacology, and in vitro screening campaigns for pain, inflammation, and neuroprotection [2]. The Δ4-NAE-22:5n-6 scaffold has demonstrated superior relative affinity to hCB1 and hCB2 compared with anandamide [3].

Platelet and Vascular Biology: Differential Oxylipin Signature Studies

Because 22:5n-6 is metabolized by platelet COX and 12-LOX to a restricted, quantitatively distinct set of oxylipins (single 14-OH product from LOX; 10–65% COX efficiency relative to AA), it provides a simplified, traceable substrate for studying the enzymology of docosanoid vs eicosanoid biosynthesis [1]. Comparative oxylipin profiling studies that include 22:5n-6 alongside AA, EPA, and DHA can dissect how fatty acid structure dictates mediator output—critical for cardiovascular research and anti-platelet drug development where substrate-enzyme specificity determines the balance of pro- and anti-aggregatory signals [2].

Application
Selection Property
Validation Focus
n-3 deficiency biomarker development
n-6/n-3 ratio detection specificity
Assay calibration across plasma and tissue matrices
Male reproductive biology research
Testicular phospholipid enrichment profile
Tissue-specific fatty acid quantification
Endocannabinoid system pharmacology
Triple receptor NAE activity
Receptor selectivity profiling vs reference ligands
Platelet oxylipin signature studies
Distinct COX/LOX metabolite profile
Enzymatic specificity and oxylipin fingerprint analysis
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